(1-乙基丙基)(2-苯乙基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

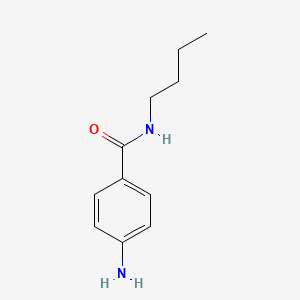

The compound "(1-Ethylpropyl)(2-phenylethyl)amine" is a type of phenylalkylamine, a class of organic compounds characterized by an alkyl group attached to a phenyl group, with an amine functional group. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses.

Synthesis Analysis

The synthesis of related phenylalkylamines has been explored in several studies. For instance, an electrochemical method in aprotic media was used to synthesize a dihydroquinolinyl-phenyl-amine derivative, which involved the electro reduction of an imine precursor . Another study described an efficient method for the asymmetric synthesis of chiral, oxygenated 1-phenylethylamines from substituted acetophenones through reductive amination and regiospecific benzylic cleavage . Additionally, novel 4-thio-substituted phenylethylamines were synthesized for the investigation of structure-activity relationships, which involved multiple steps including thioether formation, Vilsmeier-formylation, and reduction . A catalytic asymmetric synthesis approach was also reported for the synthesis of 1-arylethyl amines via hydrovinylation of vinyl arenes, followed by oxidative degradation and rearrangement reactions .

Molecular Structure Analysis

The molecular structure of phenylalkylamines is crucial for their biological activity. The presence of substituents on the phenyl ring or the alkyl chain can significantly influence the compound's properties. For example, the introduction of a thio-substituent at the 4-position of the phenyl ring has been shown to affect the agonistic or antagonistic character of the compounds towards 5-HT2A/C receptors . The stereochemistry of these compounds is also important, as enantiomerically pure forms have been synthesized to explore their potential in asymmetric reactions .

Chemical Reactions Analysis

Phenylalkylamines can undergo various chemical reactions due to their functional groups. The imine precursors used in their synthesis can be reduced to form secondary amines . The presence of a vinyl group allows for hydrovinylation reactions to occur, which can be used to introduce chirality into the molecule . Additionally, the thio-substituents in the synthesized compounds can participate in further chemical transformations, such as formylation and nitroethenyl derivative formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylalkylamines are influenced by their molecular structure. The electrochemical study provided insights into the electron transfer coefficient and diffusion coefficient of the investigated imine, which are important parameters for understanding the electrochemical behavior of these compounds . The diastereoselectivity and enantioselectivity achieved in the synthesis of chiral amines indicate the potential for these compounds to have specific physical properties, such as optical activity . The regioselectivity observed in the cleavage of bis-benzylic amines to primary amines suggests that the steric and electronic effects of substituents play a significant role in determining the chemical properties of these molecules .

科学研究应用

有机合成中的催化应用

类似化合物(1-乙基丙基)(2-苯乙基)胺的一个显著应用涉及它们在催化对映选择性氨化反应中的作用。例如,手性胺衍生物,特别是(R)-N-苄基-N-(1-苯乙基)-胺和(R,R)-N,N‘-双(1-苯乙基)-丙烷-1,3-二胺,已被用作有机催化剂路易斯碱在乙基α-苯基-α-氰基乙酸酯的α-氨化反应中。这个过程以极高的产率和高对映过量得到氨化产物,展示了这类化合物在不对称合成中的潜力(Liu, Melgar-Fernández, & Juaristi, 2007)。

化酶合成平台

此外,手性胺的合成和应用,包括类似于(1-乙基丙基)(2-苯乙基)胺的结构,已被整合到化酶平台中。这种系统将Pd纳米颗粒与MOFs上的交联酶聚集体结合,展示了在动态动力学分辨过程中的卓越效率。这种创新方法已成功应用于光学纯胺的合成,突显了在催化平台中使用手性胺的多功能性和效率(Wang et al., 2019)。

聚合物和材料科学

在聚合物和材料科学中,与(1-乙基丙基)(2-苯乙基)胺具有功能相似性的三级胺丙烯酸酯已被用于生产近单分散的同聚物和二嵌段共聚物。这些材料表现出独特的特性,如逆温度溶解行为和在水介质中形成稳定胶束的能力。该研究突出了将胺功能基团纳入聚合物中以开发响应性和可调节材料系统的潜力(Bütün, Armes, & Billingham, 2001)。

分析化学应用

在分析化学中,类似于(1-乙基丙基)(2-苯乙基)胺的衍生物已被用作手性识别试剂,用于通过NMR确定手性胺的对映纯度。这种应用对于制药和化学研究至关重要,其中了解化合物的手性对于它们的开发和应用是必不可少的(JeonDong Ju et al., 2000)。

未来方向

2-Phenylethylamines, a class of compounds related to “(1-Ethylpropyl)(2-phenylethyl)amine”, have been found to be biologically relevant and have been the subject of recent research. Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .

属性

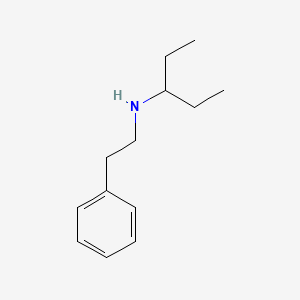

IUPAC Name |

N-(2-phenylethyl)pentan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-13(4-2)14-11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDCELUOAPMLAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500683 |

Source

|

| Record name | N-(2-Phenylethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)pentan-3-amine | |

CAS RN |

71797-47-2 |

Source

|

| Record name | N-(2-Phenylethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B1281462.png)